

RapaLink-1: In Vitro Applications for Cancer Cell Research

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Compound of Interest

Compound Name: RapaLink-1

Cat. No.: B10772746

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

RapaLink-1 is a third-generation, bivalent inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that is a central regulator of cancer cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in a wide array of human cancers.[1] **RapaLink-1** represents a significant advancement in mTOR inhibition by combining the functionalities of first-generation inhibitors (rapalogs like rapamycin) and second-generation mTOR kinase inhibitors (TORKis) into a single molecule.[1][2] It is composed of rapamycin linked to the TORKi MLN0128 via an inert chemical linker.[3] This unique structure allows **RapaLink-1** to bind to both the FKBP12-rapamycin-binding (FRB) domain and the kinase domain of mTOR, leading to a more potent and durable inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][4] Preclinical studies have demonstrated its efficacy in overcoming resistance to earlier-generation mTOR inhibitors in various cancer models, including glioblastoma, renal cell carcinoma, and breast cancer.[3][5][6]

These application notes provide detailed protocols for utilizing **RapaLink-1** in in vitro cancer cell models, focusing on assessing its impact on cell viability and the mTOR signaling pathway.

Data Presentation


The effective in vitro concentration of **RapaLink-1** can vary depending on the cancer cell line and the duration of the treatment. The following table summarizes reported effective concentrations from various studies.

Cancer Type	Cell Line(s)	Effective Concentration Range	Observed Effects	Citation(s)
Glioblastoma	U87MG, LN229	0 - 200 nM	Inhibition of cell growth, G0/G1 cell cycle arrest.	[3][6][7]
Glioblastoma	U87MG	0.39 - 12.5 nM	Selective inhibition of p-RPS6S235/236 and p-4EBP1T37/46.	[3]
Glioblastoma Stem Cells	NCH644, GBM1, BTSC233, JHH520, SF188	1.5 - 48 nM (IC50 values in the nM range)	Reduced cell growth, proliferation, migration, and clonogenic potential.	[8][9]
Renal Cell Carcinoma	786-O, A498, SU-R-A498, SU-R-ACHN, SU-R-caki1	1 - 1000 nM	Decreased cell viability, induction of apoptosis, and G1 cell cycle arrest.	[5]
Renal Cell Carcinoma	786-O, A498	100 nM	Suppression of cell proliferation.	[3]
Breast Cancer	MCF-7	~1 nM	Inhibition of mTORC1 substrates (S6 and 4EBP1).	[10]
Prostate Cancer (Organoids)	BM18, LAPC9	0.0003 - 0.0046 μ M (IC50 values)	Reduced organoid viability.	[11]

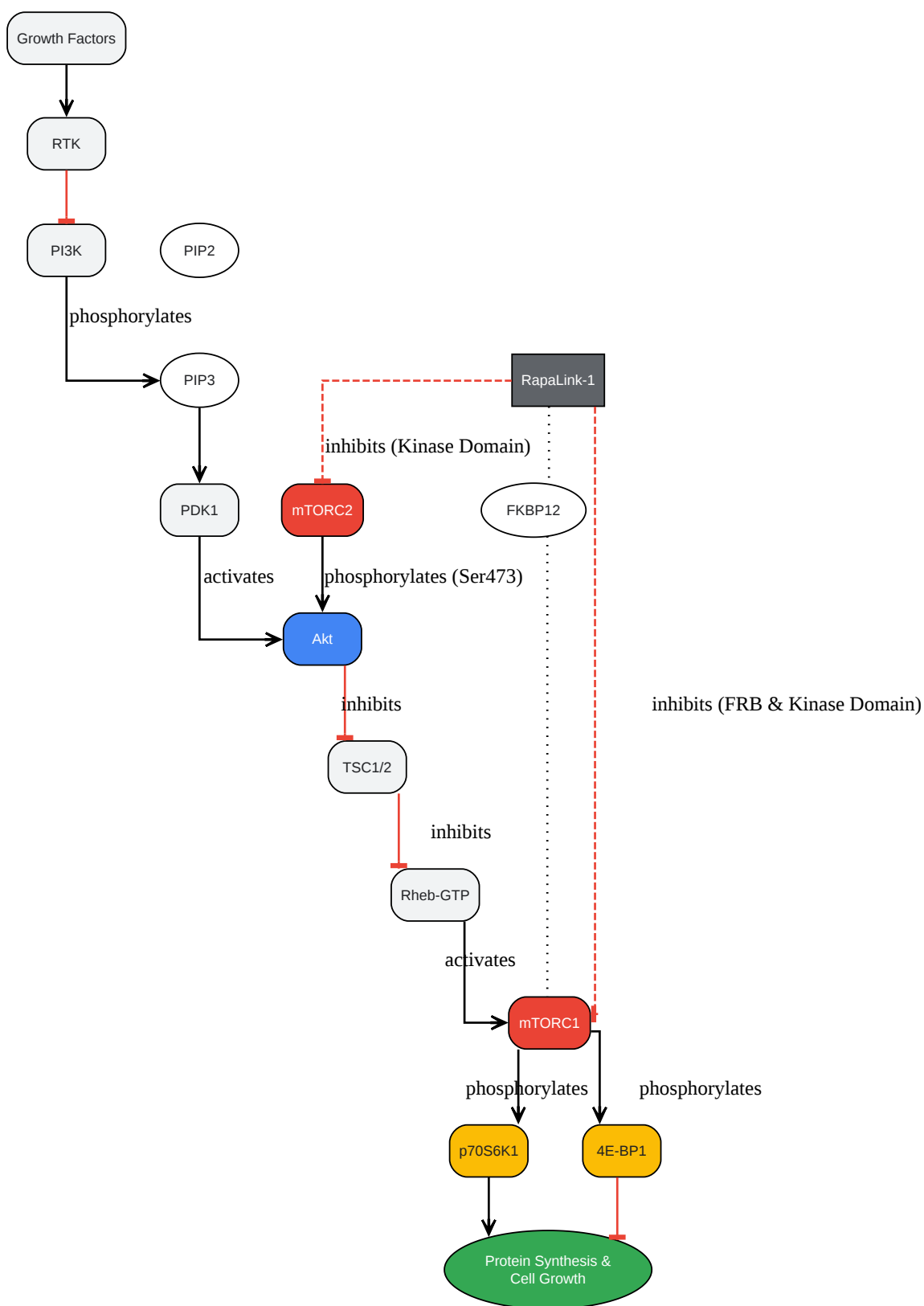
Signaling Pathway and Experimental Workflow

mTOR Signaling Pathway and RapaLink-1 Mechanism of Action

RapaLink-1's bivalent inhibition mechanism provides a robust blockade of downstream mTOR signaling. The following diagram illustrates the canonical PI3K/Akt/mTOR pathway and the dual points of inhibition by **RapaLink-1**.



The diagram, which is not visible in the provided image, would typically illustrate the canonical PI3K/Akt/mTOR pathway. This pathway starts with growth factor binding to a receptor, leading to the activation of PI3K, which phosphorylates Akt. Activated Akt then inhibits mTOR. RapaLink-1 is known to inhibit both PI3K and Akt, providing a dual point of inhibition in this pathway.

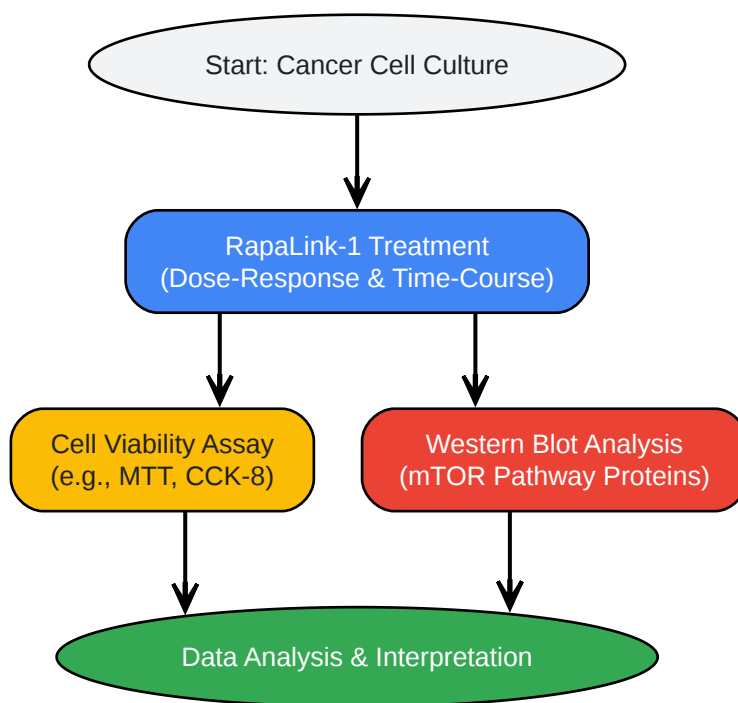


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Caption: mTOR signaling pathway and **RapaLink-1**'s dual inhibition mechanism.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro effects of **RapaLink-1** on cancer cells.



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Caption: General experimental workflow for in vitro evaluation of **RapaLink-1**.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol describes how to determine the effect of **RapaLink-1** on cancer cell viability using the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method for assessing the number of viable cells.

Materials:

- Cancer cell line of interest

- Complete cell culture medium
- **RapaLink-1** (reconstituted in DMSO to a stock concentration, e.g., 10 mM)[12]
- Cell Counting Kit-8 (CCK-8) reagent
- Phosphate-buffered saline (PBS)
- 96-well cell culture plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader (450 nm absorbance)

Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density (typically 5,000 - 10,000 cells/well) should be determined empirically for each cell line.[13]
 - Include wells with medium only as a blank control.
 - Incubate the plate in a humidified incubator for 24 hours to allow for cell attachment.
- **RapaLink-1** Treatment:
 - Prepare serial dilutions of **RapaLink-1** in complete cell culture medium from the stock solution. A suggested concentration range is 0.1 nM to 10 µM to determine an IC₅₀ value. [13]
 - Include a vehicle control (medium with the same final concentration of DMSO as the highest **RapaLink-1** concentration, typically ≤ 0.1%).

- Carefully remove the medium from the wells and add 100 µL of the prepared **RapaLink-1** dilutions or vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]
- CCK-8 Assay:
 - After the incubation period, add 10 µL of CCK-8 solution to each well.[13]
 - Incubate the plate for 1-4 hours in the incubator. The optimal incubation time will vary depending on the cell line and density.[13]
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
 - $\% \text{ Cell Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of vehicle control cells}) \times 100$

Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition

This protocol details the procedure for assessing the phosphorylation status of key proteins in the mTOR signaling pathway following **RapaLink-1** treatment.

Materials:

- Cancer cell line of interest
- 6-well plates
- **RapaLink-1** stock solution

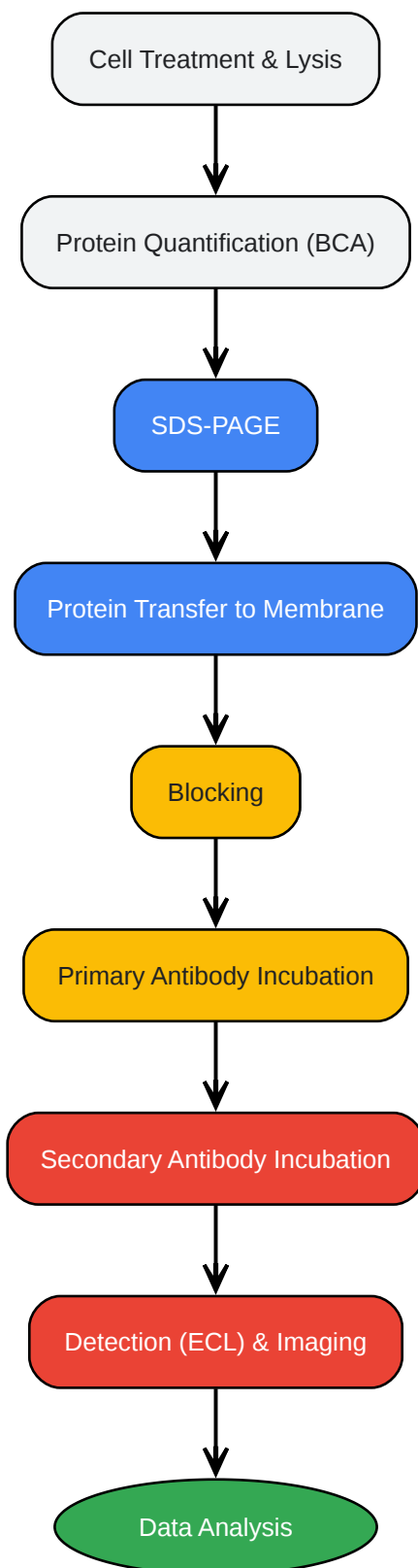
- Ice-cold PBS
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and allow them to attach.
 - Treat cells with the desired concentrations of **RapaLink-1** (e.g., 1, 10, 100 nM) and a vehicle control for a specified time (e.g., 3, 6, or 24 hours).[3]
 - After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[14]
 - Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[14]

- Incubate the lysates on ice for 30 minutes with occasional vortexing.[14]
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
- Collect the supernatant containing the total protein.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.[14]
 - Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
- SDS-PAGE and Protein Transfer:
 - Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes. [15]
 - Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[15]
 - Run the gel to separate the proteins by size.
 - Transfer the separated proteins to a PVDF membrane.[14]
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.[16]
 - Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.[17]
 - Wash the membrane three times with TBST for 10 minutes each.[16]
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
 - Wash the membrane again three times with TBST.
- Detection and Analysis:

- Detect the protein bands using a chemiluminescent substrate and an imaging system.[14]
- Quantify the band intensities using image analysis software. Normalize the intensity of phosphorylated proteins to their respective total protein levels and then to the loading control.[14]



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